

Unveiling the Solid-State Architecture of 1-Naphthalenemethanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Naphthalenemethanol

Cat. No.: B1198782

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This technical guide provides a comprehensive analysis of the crystal structure of **1-naphthalenemethanol** ($C_{11}H_{10}O$), a key aromatic alcohol derivative. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the experimental procedures for its crystallization and structural determination via single-crystal X-ray diffraction. The presented data offers critical insights into the molecule's solid-state conformation and intermolecular interactions, which are fundamental to understanding its physicochemical properties and potential applications.

Experimental Protocols

The determination of the crystal structure of **1-naphthalenemethanol** involves two primary stages: the preparation of high-quality single crystals and their analysis using X-ray diffraction.

Synthesis and Crystallization

The title compound, **1-naphthalenemethanol**, is commercially available through suppliers such as Aldrich (Sigma-Aldrich). To obtain crystals suitable for X-ray diffraction analysis, a recrystallization process is employed. Needle-like single crystals are typically grown from an ethanol solution.

Protocol for Recrystallization:

- **Dissolution:** Dissolve the commercially obtained **1-naphthalenemethanol** powder in a minimal amount of hot ethanol to create a saturated solution.
- **Hot Filtration (Optional):** If any insoluble impurities are present, perform a hot filtration to remove them.
- **Slow Cooling:** Allow the solution to cool slowly to room temperature. The gradual decrease in temperature reduces the solubility of the compound, promoting the formation of well-ordered crystals.
- **Crystal Growth:** Cover the container and allow the solvent to evaporate slowly over several days. This process facilitates the growth of larger, single crystals.
- **Isolation:** Once suitable crystals have formed, they are carefully isolated from the mother liquor and dried.

Single-Crystal X-ray Diffraction

The geometric and structural parameters of the **1-naphthalenemethanol** crystal were determined using a single-crystal X-ray diffractometer. The following protocol outlines the standard procedure based on the data reported by Nazarenko (2020).

Data Collection and Structure Refinement:

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). A series of diffraction images are recorded as the crystal is rotated.
- **Data Processing:** The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Analysis

The crystallographic data for **1-naphthalenemethanol** are summarized in the tables below. This information corresponds to the Crystallography Open Database (COD) entry 1559849.

Table 1: Crystal Data and Structure Refinement Details

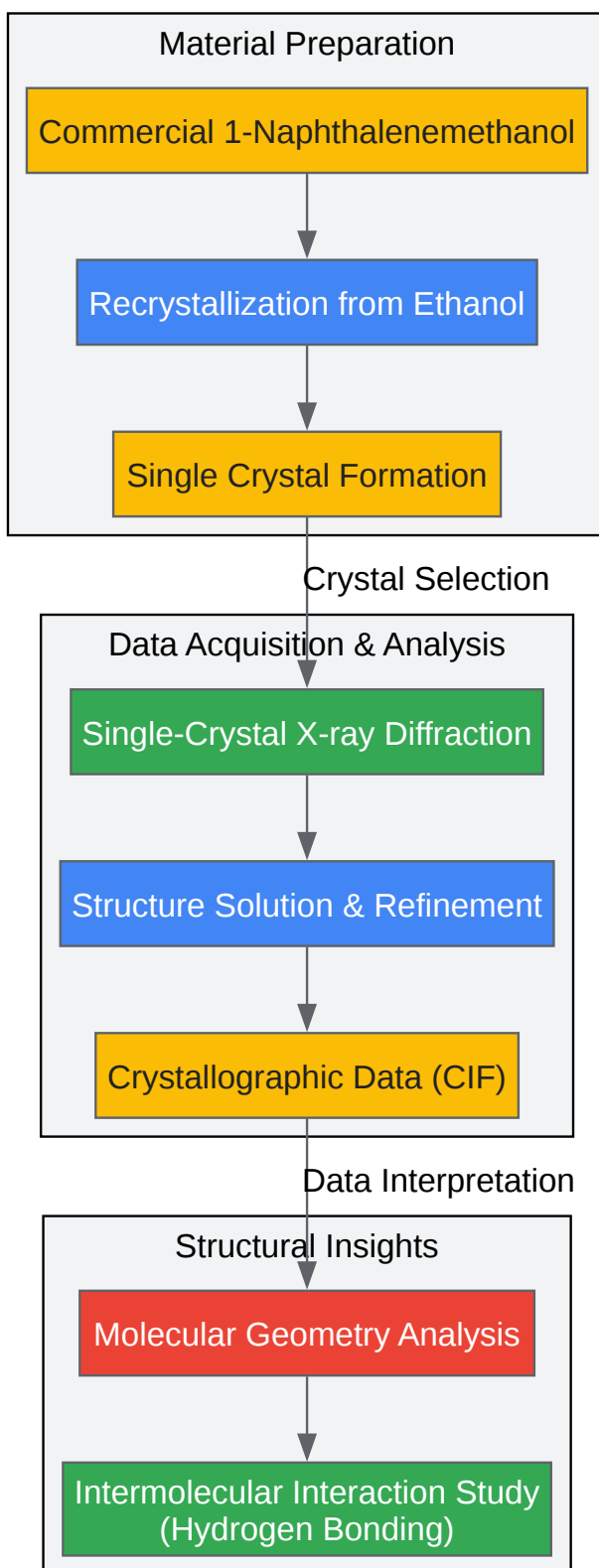
Parameter	Value
Chemical Formula	C ₁₁ H ₁₀ O
Formula Weight	158.19 g/mol
Crystal System	Orthorhombic
Space Group	P b c a
Temperature	100(2) K
Wavelength (Mo K α)	0.71073 Å
Z (Molecules per unit cell)	8
Calculated Density (D _x)	1.282 Mg/m ³
Final R indices [I > 2 σ (I)]	R1 = 0.036, wR2 = 0.098
Goodness-of-fit (S)	1.05

Table 2: Unit Cell Dimensions

Parameter	Value
a	4.93060 Å
b	15.7882 Å
c	21.0651 Å
α	90°
β	90°
γ	90°
Volume	1640.1 Å ³

Workflow and Structural Analysis

The overall process from obtaining the compound to analyzing its crystal structure is depicted below. This workflow is fundamental in materials science and pharmaceutical development for characterizing solid-state forms.



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Crystal structure analysis workflow for **1-naphthalenemethanol**.

Molecular Structure

The molecular structure of **1-naphthalenemethanol** reveals that, with the exception of the hydroxyl group, the molecule is nearly planar. All carbon atoms of the naphthalene ring system and the methylene carbon lie within approximately 0.03 Å of their mean plane. The oxygen atom of the hydroxyl group, however, is significantly displaced from this plane by about -1.260 Å.

Crystal Packing and Intermolecular Interactions

In the crystal lattice, molecules of **1-naphthalenemethanol** are linked together through O—H···O hydrogen bonds. This primary intermolecular interaction creates infinite C(2) chains that extend parallel to the direction. Adjacent molecules within these chains are related by glide symmetry. These chains are further organized into layers that are held together by weaker van der Waals forces, resulting in the final three-dimensional molecular crystal. This hydrogen bonding network is a critical feature that governs the stability and physical properties of the crystal.

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